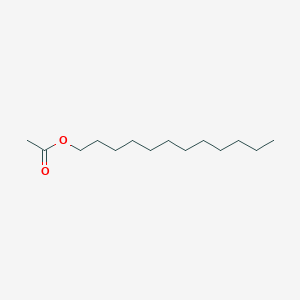

Dodecyl acetate

Overview

Description

Dodecyl acetate is a chemical compound that has been identified as a component of the sex pheromone of the cabbage looper moth, Trichoplusia ni. It functions as a short-range pheromone component and influences the behavior of male moths in the vicinity of a pheromone source . Additionally, this compound is a volatile compound that has been studied for its controlled-release formulations in agricultural biological control programs .

Synthesis Analysis

The synthesis of this compound and related compounds has been explored in various studies. For instance, this compound has been synthesized using zirconium-based catalysts under non-isothermal conditions, with the reaction following a secondary dynamic model and having a high apparent activation energy . Another study describes the synthesis of this compound as part of controlled-release formulations using alginate-based hydrogels, which showed a prolonged release profile . Moreover, dodecylbenzenesulfonic acid (DBSA) has been used as an efficient and eco-friendly catalyst for the synthesis of acylals, which are related to acetate esters .

Molecular Structure Analysis

While the specific molecular structure analysis of this compound is not detailed in the provided papers, the general structure of acetate esters and their synthesis pathways have been discussed. For example, the synthesis of various acetate esters, such as dodec-8E-enyl and dodec-8Z-enyl acetates, involves the use of Grignard reagents and the control of stereochemistry to obtain the desired isomers .

Chemical Reactions Analysis

The chemical reactivity of this compound and related compounds has been investigated in the context of pheromone activity and controlled-release applications. The reaction of dodecanethiol with 4-nitrophenyl acetate in the presence of dodecyl derivatives of polymeric soaps showed enhanced esterolytic reactivity, indicating that the hydrophobic environment of the polymer activates the bound thiol anion . This suggests that this compound could also exhibit interesting reactivity in the presence of specific catalysts or environmental conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound have been studied in relation to its use as a pheromone and in controlled-release formulations. The encapsulation of this compound in alginate-based granules with bentonite affects its release rate, with a linear relationship observed between the release percentage and the amount of bentonite present . This indicates that the physical properties of the carrier material can significantly influence the volatilization and release kinetics of this compound.

Scientific Research Applications

Pheromone Research in Insect Control

- Alarm Pheromone in Insecticides : Dodecyl acetate, as part of the alarm pheromone of the western flower thrips, was tested to improve insecticide efficacy. It showed potential in increasing larval mortality rates when combined with certain insecticides (Cook, Dadour, & Bailey, 2002).

- Pheromone in Pest Management : Identified as a component of the sex pheromone of cabbage looper moth, this compound functions as a short-range pheromone component, potentially enhancing pest control strategies (Bjostad, Gaston, Noble, Moyer, & Shorey, 1980).

Environmental and Toxicological Research

- Ecotoxicology of Dodine : Research on dodine (n-dodecylguanidine acetate) reveals significant bioaccumulation and histological alterations in rainbow trout, indicating ecotoxicological concerns (Büyüksoylu et al., 2020).

Chemical Engineering and Formulation Studies

- Enhancement of Drug Delivery : this compound derivatives have been studied for their ability to enhance the transdermal delivery of drugs, showing promising results in increasing drug permeability (Turunen et al., 1993).

Agricultural and Food Safety Applications

- Insecticide Synergy in Agriculture : The addition of this compound to insecticides showed varied effects on insect control, indicating its potential role in agricultural pest management (Rothschild, 1974).

- Improving Food Safety : Studies on sodium dodecyl sulfate, a related compound, suggest its use in combination with organic acids can enhance the elimination of pathogens like Salmonella from food products (Zaki, Mohamed, & el-Sherif, 2015).

Safety and Hazards

Future Directions

Dodecyl acetate has been incorporated into alginate-based granules to obtain controlled-release formulations . This research has allowed the obtainment of a set of parameters to improve the preparation of alginate-based controlled-release formulations for the use of volatile biological molecules, such as this compound, in agricultural biological control programs .

properties

IUPAC Name |

dodecyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28O2/c1-3-4-5-6-7-8-9-10-11-12-13-16-14(2)15/h3-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZWGRQBCURJOMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7047641 | |

| Record name | Dodecyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7047641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Sigma-Aldrich MSDS], Liquid, colourless liquid with a waxy, citrus-rose odour | |

| Record name | Lauryl acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21092 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Dodecyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038969 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Lauryl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/13/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

150.00 °C. @ 15.00 mm Hg | |

| Record name | Dodecyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038969 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

soluble in most organic solvents, 1 ml in 4 ml 80% alcohol (in ethanol) | |

| Record name | Lauryl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/13/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.860-0.865 | |

| Record name | Lauryl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/13/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.000468 [mmHg] | |

| Record name | Lauryl acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21092 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

112-66-3 | |

| Record name | Dodecyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112-66-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lauryl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112663 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DODECYL ACETATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67366 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetic acid, dodecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dodecyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7047641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dodecyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.632 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LAURYL ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76J36KE44B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Dodecyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038969 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

1.3 °C | |

| Record name | Dodecyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038969 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

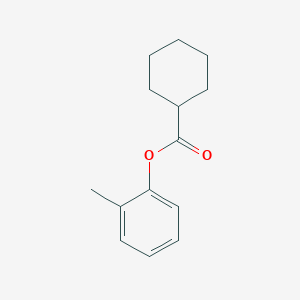

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does dodecyl acetate function as an insect pheromone, and what are the downstream effects on insect behavior?

A1: this compound acts as a pheromone component for various insect species, primarily moths and thrips. [, , , , , , , , ] It often works in conjunction with other pheromone components to elicit specific behavioral responses in insects. For example, in the fruittree leafroller moth (Archips argyrospilus), this compound acts as a synergist to the primary pheromone component, cis-11-tetradecenyl acetate, increasing the attractiveness of the blend to males. [] In the case of the stick tea thrips (Dendrothrips minowai), this compound, along with tetradecyl acetate, acts as an aggregation pheromone, attracting both males and females for mating and feeding purposes. [] This aggregation behavior can be exploited for pest control using pheromone-baited traps. []

Q2: Are there instances where this compound inhibits, rather than attracts, insects?

A2: Yes, this compound has been observed to have an inhibitory effect on the attraction of some insect species. For instance, in the case of the oriental fruit moth (Grapholitha molesta), this compound acts as an inhibitor of the primary sex pheromone, cis-8-dodecenyl acetate. [, ] This suggests that this compound may play a role in species recognition and reproductive isolation, preventing interspecies mating.

Q3: What is the molecular formula, weight, and spectroscopic data of this compound?

A3:

Q4: How is this compound used in analytical chemistry?

A5: this compound serves as a solvent in liquid-phase microextraction (LPME), a sample preparation technique for analytical chemistry. [, ] It exhibits good long-term stability for this application. []

Q5: Are there applications for this compound in material science?

A6: Yes, this compound is incorporated into alginate-based granules for the controlled release of volatile compounds. [] The addition of bentonite to these formulations affects the release rate of this compound. []

Q6: How does this compound factor into the synthesis of alkyl polyglucosides (APGs)?

A7: this compound is used as a starting material in the direct, one-step synthesis of APG-12. [] This process involves reacting this compound with glucose under specific conditions of temperature, pressure, and time. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(Octadecyloxy)methyl]oxirane](/img/structure/B107259.png)